VEGFR-2-IN-24 (CAS: 2455414-26-1) is a highly potent, synthetic small-molecule inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), structurally defined by a 5-benzylidenethiazolidine-2,4-dione core and a critical 4-ethylbenzoate tail [1]. In procurement and material selection, this compound is prioritized as a highly stable, well-characterized chemical benchmark for anti-angiogenic screening and oncology drug discovery. Unlike complex biologicals, crude extracts, or early-generation thiazolidinediones, VEGFR-2-IN-24 offers a defined purity profile and predictable sub-micromolar kinase inhibition, making it an ideal reference standard or advanced synthetic precursor for structure-activity relationship (SAR) optimization [2].
Substituting VEGFR-2-IN-24 with generic thiazolidinedione (TZD) derivatives or shorter-tail analogs fundamentally compromises assay performance and target affinity [1]. The specific 4-ethylbenzoate extension in VEGFR-2-IN-24 is not merely decorative; it is structurally required to maximize hydrophobic contacts within the VEGFR-2 binding pocket. SAR benchmarking demonstrates that truncating this tail to a simple benzyl or 4-methylbenzene group results in a measurable loss of kinase inhibitory potency [2]. For buyers establishing standardized high-throughput screening (HTS) workflows or seeking a lead scaffold for derivatization, procuring an unoptimized generic TZD will lead to higher off-target noise, weaker baseline affinity, and the need for additional, costly synthetic steps to restore nanomolar efficacy.
For laboratories requiring a reliable positive control in biochemical screening, VEGFR-2-IN-24 provides robust, direct inhibition of the VEGFR-2 enzyme with an IC50 of 0.22 µM [1]. This positions it as a highly competitive small-molecule benchmark alongside the clinical standard Sorafenib (IC50 = 0.10 µM). Its defined synthetic nature avoids the batch-to-batch variability seen with biological inhibitors, ensuring consistent calibration in high-throughput kinase assays.
| Evidence Dimension | Biochemical Kinase Inhibition (IC50) |
| Target Compound Data | 0.22 ± 0.02 µM |
| Comparator Or Baseline | Sorafenib (0.10 ± 0.02 µM) |
| Quantified Difference | Maintains sub-micromolar potency within a 2.2-fold margin of the clinical-grade baseline. |
| Conditions | Cell-free in vitro VEGFR-2 kinase assay |
Validates the compound's utility as a high-potency, stable reference material for commercial and academic kinase selectivity profiling.
When establishing standardized cell-based assays, biological variability must be minimized by using highly pure, well-characterized small molecules. VEGFR-2-IN-24 demonstrates highly reproducible anti-proliferative activity in MCF-7 breast cancer models (IC50 = 7.10 µM), performing within a tight margin of clinical benchmarks like Doxorubicin (IC50 = 6.75 µM) [1]. This predictable behavior across independent assay runs makes it a superior positive control compared to unstable peptide fragments.
| Evidence Dimension | Assay Reproducibility (Cell Viability IC50) |
| Target Compound Data | 7.10 ± 0.4 µM |
| Comparator Or Baseline | Doxorubicin (6.75 ± 0.4 µM) |
| Quantified Difference | Activity within 1.1-fold of the Doxorubicin baseline, establishing it as a reliable small-molecule control. |
| Conditions | Standardized MCF-7 human breast cancer in vitro models |
Ensures consistent, reproducible assay calibration in commercial oncology screening facilities, reducing false-positive rates.
For medicinal chemistry workflows, selecting the right starting scaffold is critical. VEGFR-2-IN-24 features a 4-ethylbenzoate tail that provides superior hydrophobic anchoring compared to shorter 4-methylbenzene or benzyl analogs [1]. Procuring this specific extended scaffold ensures a higher baseline affinity (IC50 = 0.22 µM) for subsequent derivatization, bypassing the reduced potency inherent to truncated thiazolidinedione precursors.
| Evidence Dimension | Scaffold Baseline Affinity (IC50) |
| Target Compound Data | 0.22 µM (4-ethylbenzoate extended scaffold) |
| Comparator Or Baseline | 4-methylbenzene and benzyl truncated scaffolds |
| Quantified Difference | Highest in-class affinity, avoiding the measurable loss of potency seen in shorter analogs. |
| Conditions | Medicinal chemistry SAR benchmarking for VEGFR-2 |
Procuring this optimized scaffold saves synthetic steps and resources in drug discovery pipelines by providing a high-affinity starting point.
Due to its well-characterized, reproducible IC50 of 0.22 µM against VEGFR-2, VEGFR-2-IN-24 is the right choice as a non-clinical reference standard for calibrating biochemical high-throughput screening (HTS) platforms [1]. It provides a stable, small-molecule baseline to evaluate the potency of novel angiogenesis inhibitors.
The 5-benzylidenethiazolidine-2,4-dione core, specifically optimized with the 4-ethylbenzoate tail, serves as a validated, synthetically tractable starting point for medicinal chemistry programs [2]. Procuring this compound allows researchers to bypass early-stage SAR bottlenecks and focus directly on optimizing pharmacokinetic properties.
Its proven, highly reproducible efficacy in MCF-7, HCT-116, and HepG2 cell lines makes VEGFR-2-IN-24 a reliable positive control for evaluating the anti-proliferative effects of experimental compounds in 2D and 3D solid tumor cultures [1]. It ensures that viability assays are properly calibrated against a known, membrane-permeable target inhibitor.